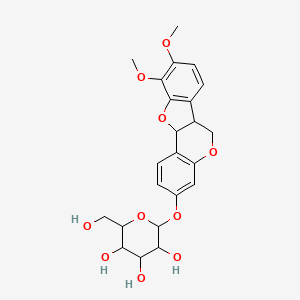
Methylnissolin-3-O-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylnissolin-3-O-glucoside, also known as Methylnissolin-3-O-β-D-glucoside, is a flavonoid derived from the roots of Astragalus membranaceus . It has been found to have anti-inflammatory effects .
Synthesis Analysis
The synthesis of Methylnissolin-3-O-glucoside involves the use of ultra-high-performance liquid chromatography coupled with quadruple time-of-flight mass spectrometry (UPLC-Q-TOF-MS) . In the positive ion mode, Methylnissolin-3-O-glucoside produced an [M + H] + ion at m/z 463.1601 (0.65 ppm, C 23 H 26 O 10); the fragment ion m/z 301.1086 showed an ionized peak corresponding to the ion m/z 463.1601 losing a glucose group .Molecular Structure Analysis
Methylnissolin-3-O-glucoside has a molecular formula of C23H26O10 . It produced an [M + H] + ion at m/z 463.1601 in the positive ion mode . The molecule contains a total of 63 bonds, including 37 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 12 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 2 nine-membered rings, 1 ten-membered ring, 4 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, and 1 ether .Physical And Chemical Properties Analysis
Methylnissolin-3-O-glucoside has a molecular weight of 462.44700 g/mol . It has a density of 1.456±0.06 g/cm3 at 20 °C, 760 mmHg . Its boiling point is 646.3±55.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Cytoprotection against Oxidative Stress
Methylnissolin-3-O-glucoside (MNG) has been found to have cytoprotective effects against oxidative stress . It induces the expression of Nrf2, HO-1, and NQO1, accelerates the translocation of Nrf2 into nuclei, and enhances the phosphorylation of AKT . MNG reduces intracellular ROS generation and protects cells against oxidative damage through the Nrf2/HO-1 and at least partially the PI3K/Akt pathways .
Anti-Inflammatory Effects
MNG is a flavonoid from the roots of Astragalus membranaceus with anti-inflammatory effects . It has been shown to inhibit the production of proinflammatory cytokines such as interleukin 6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1) .
Obesity-Induced Inflammatory Responses
MNG has been found to have beneficial effects on obesity-induced inflammatory responses . It inhibits lipid accumulation and the production of IL-6 and MCP-1 in adipocyte-macrophage co-culture . MNG also inhibits the protein expression of CCAAT/enhancer-binding protein alpha (C/EBPα), C/EBPβ, peroxisome proliferator-activated receptor γ (PPARγ), cyclooxygenase 2 (COX-2), and inducible nitric oxide synthase (iNOS) under the same co-culture conditions .
Pharmacological Research
MNG is used in pharmacological research . It’s a pterocarpan analog, which protects EA.hy926 cells against oxidative damage through the Nrf2/HO-1 pathway .
Food Research
MNG is also used in food research . It’s a component of Astragalus membranaceus, a famous herb found among medicinal and food plants in East and Southeastern Asia .
Synthetic Precursor Compounds
MNG serves as a synthetic precursor compound . It’s a nontoxic Nrf2 activator .
Intermediates & Fine Chemicals
MNG is used as an intermediate in the production of fine chemicals .
Direcciones Futuras
The potential of Methylnissolin-3-O-glucoside in the treatment of various conditions, particularly those involving inflammation, is a promising area for future research. Its presence in traditional Chinese medicine prescriptions that have been applied to the clinical treatment of diseases like COVID-19 suggests potential therapeutic applications .
Mecanismo De Acción
Target of Action
Methylnissolin-3-O-glucoside, a flavonoid from the roots of Astragalus membranaceus, is known for its anti-inflammatory effects . .
Mode of Action
It is known that flavonoids, the class of compounds to which methylnissolin-3-o-glucoside belongs, often exert their effects by modulating the activity of various enzymes and cell receptors .
Biochemical Pathways
Flavonoids are known to interact with a wide range of biochemical pathways, often exerting antioxidant, anti-inflammatory, and anticancer effects .
Pharmacokinetics
A study has reported the detection of methylnissolin-3-o-glucoside in vivo, suggesting that it is absorbed and distributed in the body .
Result of Action
Methylnissolin-3-O-glucoside has been reported to exhibit anti-inflammatory effects . This suggests that it may modulate the immune response and potentially reduce inflammation at the molecular and cellular levels.
Propiedades
IUPAC Name |
2-[(9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O10/c1-28-14-6-5-11-13-9-30-15-7-10(3-4-12(15)20(13)33-21(11)22(14)29-2)31-23-19(27)18(26)17(25)16(8-24)32-23/h3-7,13,16-20,23-27H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIXSTFFMHVOMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylnissolin-3-O-glucoside | |
Q & A
Q1: What is the impact of chlormequat application on Methylnissolin-3-O-glucoside content in Astragali Radix?
A1: Research indicates that the application of chlormequat, a plant growth regulator, can significantly impact the levels of Methylnissolin-3-O-glucoside in Astragali Radix (dried roots of Astragalus membranaceus). Specifically, increasing chlormequat concentrations lead to a decrease in Methylnissolin-3-O-glucoside content. [, ] This reduction ranged from 22.18% to 41.69% depending on the chlormequat concentration used. []
Q2: How does Methylnissolin-3-O-glucoside relate to other bioactive components in Astragali Radix when influenced by chlormequat?
A2: While chlormequat application negatively impacted Methylnissolin-3-O-glucoside content, it led to increased levels of certain saponins like astragaloside I and II. [] This suggests a potential shift in the overall metabolic profile of Astragali Radix under the influence of chlormequat, impacting the relative proportions of different bioactive constituents.
Q3: Has Methylnissolin-3-O-glucoside been identified in any traditional Chinese medicine formulas?
A3: Yes, Methylnissolin-3-O-glucoside has been identified as a constituent in Fangji Huangqi Decoction (FHD), a traditional Chinese medicine formula. [] A study utilizing UHPLC-MS/MS successfully quantified Methylnissolin-3-O-glucoside alongside 18 other bioactive compounds in FHD. [] This highlights the compound's presence in complex herbal preparations.
Q4: What analytical techniques are used to identify and quantify Methylnissolin-3-O-glucoside in plant material or herbal preparations?
A4: Various analytical techniques have been employed to study Methylnissolin-3-O-glucoside. These include:
- UPLC-QTOF-MS: Used for metabolic profiling and identification of Methylnissolin-3-O-glucoside in Astragali Radix. []
- UFLC-MS/MS: Employed for accurate quantification of Methylnissolin-3-O-glucoside alongside other active compounds. []
- UHPLC-MS/MS: Utilized for simultaneous determination of Methylnissolin-3-O-glucoside and other constituents in complex herbal preparations like FHD. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

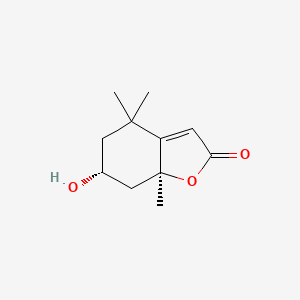
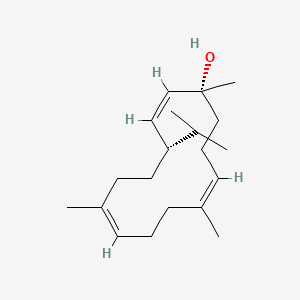
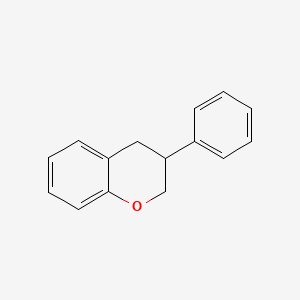




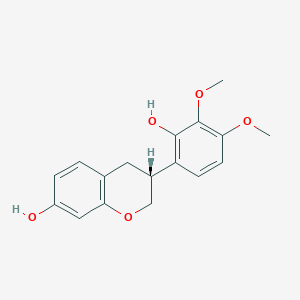

![2-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetic acid](/img/structure/B600528.png)
